(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
Description
(S)-4-Methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a chiral heterocyclic compound featuring a benzo-fused seven-membered oxathiazepine ring system. The (S)-configuration at the 4-methyl substituent introduces stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protein-protein interaction inhibitors targeting Keap1-Nrf2 pathways .
Properties
IUPAC Name |
(4S)-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAZNIRFKEUHN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157892 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-18-7 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxic effects, neuropharmacological properties, and other pharmacological evaluations.
Chemical Structure and Properties
- Chemical Name : (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
- CAS Number : 1881293-31-7
- Molecular Formula : C10H11N2O2S
The compound features a unique oxathiazepine ring structure that contributes to its diverse biological activities. The presence of the sulfur and nitrogen atoms in the heterocyclic structure is critical for its interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 16.19 ± 1.35 |
| Compound B | MCF7 | 17.16 ± 1.54 |
These findings suggest that (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide may possess similar cytotoxic properties and could be further investigated for its potential as an anticancer agent .
Neuropharmacological Effects
The benzothiazepine class has been shown to affect the central nervous system significantly. Compounds in this class are often evaluated for their neuroleptic and anxiolytic properties. Preliminary studies indicate that derivatives of oxathiazepines may exhibit:
- Antipsychotic Activity : Comparable to established medications like clozapine.
- Anxiolytic Effects : Potentially useful for treating anxiety disorders.
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various oxathiazepine derivatives found that certain modifications to the structure enhanced cytotoxicity against specific cancer cell lines. This suggests that structural optimization could lead to more effective anticancer agents .
Case Study 2: Neuropharmacology
In a review of triazepine derivatives, it was noted that compounds similar to (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide showed promise in treating psychotic disorders due to their ability to modulate neurotransmitter systems effectively .
The exact mechanism of action for (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide is still under investigation. However, it is hypothesized that the compound may interact with specific receptors in the brain or inhibit enzymes involved in tumor growth.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide in cancer treatment. Research indicates that derivatives of this compound exhibit selective cytotoxic effects on hypoxic cancer cells while sparing normoxic cells. For instance, a related study demonstrated that specific derivatives could inhibit the growth of HepG2 cancer cells under hypoxic conditions by downregulating hypoxia-inducible factors (HIFs) such as HIF-1α and VEGF . This suggests that compounds based on the oxathiazepine structure may be developed as targeted therapies for hypoxic tumors.
Neuroprotective Effects
There is also emerging evidence supporting the neuroprotective properties of (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide. Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to cell survival and inflammation . This makes it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have reported that analogs of (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide exhibit significant inhibitory effects on bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival . This positions the compound as a potential lead in the development of new antibiotics.
Anti-inflammatory Properties
In addition to its antimicrobial effects, (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide has been investigated for its anti-inflammatory capabilities. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease . This property could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Material Science Applications
Polymer Synthesis
The unique chemical structure of (S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of functional polymers with specific properties such as enhanced thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composite materials used in various industries .
Case Studies
Comparison with Similar Compounds
Substituent Variations
- Ethyl vs. Methyl Groups :
The (R)-4-ethyl analog (CAS: 1799974-85-8) replaces the methyl group with an ethyl substituent, increasing lipophilicity (logP) and steric bulk. This modification may enhance membrane permeability but could reduce binding affinity to sterically sensitive targets . - Aromatic Substituents :
Compounds like (S)-3-benzyl-7-bromo-2-(pyridin-4-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide () introduce bulky aromatic groups, which may improve target selectivity but complicate synthetic accessibility.
Ring System Modifications
- Benzo vs. Pyrido Fusion: Pyrido-fused analogs (e.g., (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide) replace the benzene ring with a pyridine moiety, introducing a nitrogen atom. C₁₀H₁₁NO₃S for the benzo analog) .
- Dithiazepine vs. Oxathiazepine :
Benzo[f]dithiazepin-3-one 1,1-dioxides () replace oxygen with sulfur in the heterocycle, creating a dithiazepine system. This modification alters electronic properties and redox stability, with reported anticancer activity in preclinical models .
Stereochemical Differences
- (S)- vs. (R)-Enantiomers :
The (R)-4-methyl enantiomer () exhibits identical physicochemical properties but divergent biological activity due to stereospecific binding. For example, in Keap1-Nrf2 inhibition, enantiomeric preference can lead to significant differences in IC₅₀ values .
Data Tables
Table 1: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
